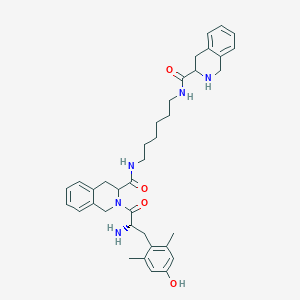

H-Dmt-Tic-NH-(CH2)6-NH-Tic-H

Description

Structure

3D Structure

Properties

Molecular Formula |

C37H47N5O4 |

|---|---|

Molecular Weight |

625.8 g/mol |

IUPAC Name |

2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[6-(1,2,3,4-tetrahydroisoquinoline-3-carbonylamino)hexyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |

InChI |

InChI=1S/C37H47N5O4/c1-24-17-30(43)18-25(2)31(24)21-32(38)37(46)42-23-29-14-8-6-12-27(29)20-34(42)36(45)40-16-10-4-3-9-15-39-35(44)33-19-26-11-5-7-13-28(26)22-41-33/h5-8,11-14,17-18,32-34,41,43H,3-4,9-10,15-16,19-23,38H2,1-2H3,(H,39,44)(H,40,45)/t32-,33?,34?/m0/s1 |

InChI Key |

SIUMEPYYYNRSSX-BGVJURHFSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)NCCCCCCNC(=O)C4CC5=CC=CC=C5CN4)N)C)O |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCCCCCCNC(=O)C4CC5=CC=CC=C5CN4)N)C)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Biology of H Dmt Tic Nh Ch2 6 Nh Tic H

Methodologies for the Chemical Synthesis of Dmt-Tic Containing Peptidomimetics

The creation of complex peptidomimetics such as H-Dmt-Tic-NH-(CH₂)₆-NH-Tic-H relies on a combination of solid-phase and solution-phase chemical techniques. These approaches allow for the precise assembly of the Dmt-Tic pharmacophore and its subsequent dimerization via a linker.

Solid-Phase Synthesis Protocols for Dmt-Tic Dipeptides

The foundation of many Dmt-Tic containing peptidomimetics is the Dmt-Tic dipeptide, which is frequently synthesized using solid-phase peptide synthesis (SPPS). A common and effective method employs Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistry. bachem.com

The synthesis typically begins with a solid support, such as Wang resin, to which the C-terminal amino acid, in this case, Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), is anchored. nih.gov The process involves a series of repeating steps:

Deprotection: The Fmoc protecting group on the α-amino group of the resin-bound Tic is removed, commonly with a solution of piperidine in a solvent like dimethylformamide (DMF). bachem.com

Activation and Coupling: The next amino acid, Dmt (2',6'-dimethyl-L-tyrosine), which has its α-amino group protected with an Fmoc group and its side chain hydroxyl group protected with a t-butyl group, is activated. This activation is achieved using a variety of coupling reagents. The activated Dmt is then coupled to the free amino group of the resin-bound Tic. bachem.com

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and by-products.

This cycle is repeated until the desired peptide sequence is assembled. The introduction of the sterically hindered Tic residue into the peptide chain can sometimes be challenging, but successful incorporation is achievable with standard SPPS protocols. bachem.com Once the synthesis is complete, the peptide is cleaved from the resin, and all protecting groups are removed, typically using a strong acid such as trifluoroacetic acid (TFA).

| Reagent/Technique | Purpose |

| Fmoc (9-fluorenylmethoxycarbonyl) | α-amino protecting group |

| tBu (tert-butyl) | Side-chain protecting group for Dmt |

| Wang Resin | A common solid support for SPPS |

| Piperidine in DMF | Reagent for Fmoc deprotection |

| TFA (Trifluoroacetic acid) | Reagent for cleavage from the resin and removal of protecting groups |

| Coupling Reagents (e.g., HBTU, TBTU) | Promote the formation of the peptide bond |

Solution-Phase Coupling Techniques for Diaminoalkane Linkers

Solution-phase synthesis is often employed for fragments that are difficult to produce on a solid support or for the coupling of specific moieties, such as the diaminoalkane linker. nih.gov To create a symmetric bivalent ligand like H-Dmt-Tic-NH-(CH₂)₆-NH-Tic-H, a diaminoalkane, in this case, 1,6-diaminohexane, is coupled to two Dmt-Tic pharmacophores.

The coupling of the diaminoalkane linker to the carboxyl group of the Tic residue in the Dmt-Tic dipeptide is a critical step. This reaction is typically carried out in an organic solvent, and a coupling reagent is used to facilitate the formation of the amide bond. A variety of coupling reagents are available for solution-phase synthesis, each with its own advantages. bachem.comnih.gov

Common Coupling Reagents for Solution-Phase Synthesis

| Coupling Reagent | Description |

|---|---|

| DCC (Dicyclohexylcarbodiimide) | A widely used and cost-effective carbodiimide for forming amide bonds. nih.gov |

| DIC (Diisopropylcarbodiimide) | Similar to DCC, but the urea by-product is more soluble, simplifying purification. |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | An aminium-based reagent that leads to high coupling efficiency with minimal side reactions. nih.gov |

| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Similar to HBTU but can be more effective, especially for sterically hindered couplings, with reduced racemization. nih.gov |

The general procedure involves dissolving the protected Dmt-Tic dipeptide and the diaminoalkane in a suitable solvent. The coupling reagent, often with an additive like 1-hydroxybenzotriazole (HOBt) to minimize racemization, is then added to the mixture. The reaction is monitored for completion, after which the desired product is isolated and purified.

For the synthesis of symmetric bivalent ligands, the stoichiometry is carefully controlled. Typically, two equivalents of the Dmt-Tic dipeptide are reacted with one equivalent of the diaminoalkane linker.

General Procedures for Constructing Symmetric Bivalent Ligands with Varied Spacer Lengths

The synthesis of symmetric bivalent ligands allows for the investigation of the impact of the spacer length on the ligand's biological activity. By systematically varying the length of the diaminoalkane linker (e.g., from (CH₂)₂ to (CH₂)₁₂), researchers can probe the optimal distance between the two pharmacophores for receptor binding. researchgate.net

The general synthetic strategy involves:

Synthesis of the Pharmacophore: The monomeric unit, in this case, the Dmt-Tic dipeptide, is synthesized, often using the solid-phase methods described earlier.

Dimerization in Solution: The purified and protected Dmt-Tic dipeptide is then dimerized in solution using a diaminoalkane of a specific length. This step is repeated with a series of diaminoalkanes to generate a library of bivalent ligands with varied spacer lengths.

Deprotection: The final step is the removal of all protecting groups to yield the active bivalent ligand.

This modular approach provides a systematic way to explore the structure-activity relationship of the spacer, which has been shown to be a critical determinant of the binding affinity and efficacy of bivalent ligands. researchgate.net The optimal spacer length is often related to the distance between the binding sites on the target receptor. researchgate.net

Structural Design Principles of H-Dmt-Tic-NH-(CH₂)₆-NH-Tic-H

The design of H-Dmt-Tic-NH-(CH₂)₆-NH-Tic-H is based on the well-established Dmt-Tic pharmacophore, which is known to interact with opioid receptors. The bivalent nature of the molecule, with a specific spacer length, is a key design element aimed at enhancing receptor affinity and selectivity.

Role of the 2',6'-dimethyl-L-tyrosine (Dmt) Moiety in Pharmacophore Activity

The inclusion of the unnatural amino acid 2',6'-dimethyl-L-tyrosine (Dmt) in place of tyrosine is a critical feature of this pharmacophore. The two methyl groups on the aromatic ring of Dmt have a profound impact on the molecule's biological activity.

The Dmt residue plays a crucial role in conferring high receptor affinity and modulating the activity of the ligand. researchgate.net The methyl groups provide steric hindrance that can influence the conformation of the peptide, locking it into a bioactive conformation that is favorable for receptor binding. This steric bulk can also protect the molecule from enzymatic degradation, thereby increasing its biological half-life.

Furthermore, the substitution of Dmt for tyrosine can dramatically alter the pharmacological profile of a peptide. For instance, in some opioid peptides, this substitution can convert a delta-selective antagonist into a potent delta agonist. libretexts.org The Dmt-Tic pharmacophore itself is considered a minimal peptide sequence that can selectively interact with the delta-opioid receptor. nih.gov

Impact of Dmt on Opioid Ligand Properties

| Property | Effect of Dmt |

|---|---|

| Receptor Affinity | Generally increases affinity, often to the nanomolar or sub-nanomolar range. researchgate.net |

| Receptor Selectivity | Can shift selectivity between opioid receptor subtypes (μ, δ, κ). |

| Pharmacological Activity | Can influence whether the ligand is an agonist or an antagonist. libretexts.org |

| Enzymatic Stability | The bulky methyl groups can sterically hinder enzymatic cleavage. |

Significance of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) Moiety

The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) moiety is a constrained analog of the amino acid phenylalanine. researchgate.net Its rigid structure significantly limits the conformational freedom of the peptide backbone. This conformational constraint is a key principle in the design of potent and selective receptor ligands.

By incorporating Tic, the peptide is pre-organized into a specific three-dimensional structure that is recognized by the target receptor. This reduces the entropic penalty of binding, which can lead to a significant increase in binding affinity. The constrained nature of the Tic residue helps to define the spatial orientation of the Dmt pharmacophore, which is crucial for its interaction with the receptor binding pocket.

The Dmt-Tic pharmacophore has been extensively used in the development of opioid ligands, leading to compounds with high potency and a range of activities, from delta-opioid receptor antagonists to mu-opioid receptor agonists. researchgate.net The combination of the sterically demanding Dmt residue and the conformationally constrained Tic residue has proven to be a powerful strategy in the design of novel peptidomimetics.

Structural Implications of the -(CH2)6- Diaminoalkane Spacer in Bivalent Ligand Architecture

The design of bivalent ligands is a strategic approach to target G protein-coupled receptor (GPCR) oligomers. nih.gov The spacer's role is not merely to connect the two pharmacophores but to position them in an optimal orientation to bridge two binding sites, either within a single receptor or across a receptor dimer. The length of the diaminoalkane spacer is a determining factor in the biological activity of dimeric Dmt-Tic analogues. nih.gov

Conformational Flexibility and Receptor Binding

The -(CH2)6- spacer provides a significant degree of conformational flexibility to the bivalent ligand. This flexibility allows the molecule to adopt various spatial arrangements, increasing the probability of achieving a favorable orientation for receptor binding. However, excessive flexibility can also be detrimental, leading to an entropic penalty upon binding. Therefore, the optimal spacer length is a balance between providing sufficient reach to span the distance between two binding sites and minimizing the loss of conformational entropy upon binding. nih.gov

Molecular modeling and structural studies of bivalent ligands have shown that the spacer length directly influences the binding mode. For instance, ligands with shorter spacers may favor intramolecular interactions, where the two pharmacophores interact with each other, potentially shielding them from the receptor. Conversely, longer spacers, such as the hexamethylene chain, are more likely to allow for intermolecular binding to two separate receptor sites. nih.gov

Impact on Receptor Affinity and Selectivity

In a series of dimeric Dmt-Tic analogues linked by diaminoalkane spacers, all compounds exhibited high affinity for both delta (δ) and mu (μ) opioid receptors. nih.gov This suggests that the bivalent nature of these ligands, facilitated by the diaminoalkane spacer, contributes to potent receptor interactions. The data from these studies indicate that while the spacer length can influence selectivity, the primary determinant of high affinity is the presence of the two Dmt-Tic pharmacophores.

The table below summarizes the binding affinities of a representative dimeric Dmt-Tic analogue with a diaminoalkane spacer, illustrating the high affinity for both δ and μ opioid receptors.

Table 1: Opioid Receptor Binding Affinities of a Dimeric Dmt-Tic Analogue

| Receptor | Binding Affinity (Ki in nM) |

|---|---|

| Delta (δ) | 0.06 - 1.53 |

| Mu (μ) | 1.37 - 5.72 |

Data derived from a study on a series of dimeric Dmt-Tic analogues with diaminoalkane linkers. nih.gov

The relatively moderate delta-receptor selectivity observed in these compounds (Ki(μ)/Ki(δ) = 3-46) suggests that the -(CH2)6- spacer allows the Dmt-Tic pharmacophores to effectively engage with both μ and δ receptors. nih.gov The flexibility of the hexamethylene chain may permit the pharmacophores to adapt to the slightly different topographies of the binding pockets of these two receptor subtypes.

Bivalent Ligands and Receptor Dimerization

The ability of a bivalent ligand to bridge two receptor units provides a powerful tool for probing the existence and functional relevance of receptor dimers. The design of such ligands is predicated on the hypothesis that many GPCRs, including opioid receptors, can form homodimers or heterodimers. nih.gov The -(CH2)6- spacer, with its specific length and flexibility, is designed to be capable of spanning the distance between the binding sites of two adjacent receptor protomers in a dimeric complex.

Pharmacological Profiling and Opioid Receptor Interactions of H Dmt Tic Nh Ch2 6 Nh Tic H

Quantitative Assessment of Opioid Receptor Binding Affinities (K_i values)

Studies on a closely related dimeric analog, where two Dmt-Tic pharmacophores are linked by a diaminohexane spacer, have revealed its binding characteristics at the primary opioid receptors. These binding affinities, expressed as K_i values, indicate the concentration of the ligand required to occupy 50% of the receptors in vitro. A lower K_i value corresponds to a higher binding affinity.

Mu-Opioid Receptor (MOP) Binding Affinity

The dimeric compound exhibits a notable affinity for the mu-opioid receptor. For an analogous compound with a hexamethylene linker, a K_i value of 1.37 nM has been reported. nih.gov This demonstrates a strong interaction with the MOP receptor.

Delta-Opioid Receptor (DOP) Binding Affinity

The affinity of the dimeric Dmt-Tic compound for the delta-opioid receptor is even more pronounced. A reported K_i value for the delta receptor is 0.06 nM , indicating exceptionally high affinity. nih.gov The ratio of K_i values (μ/δ) for this compound is approximately 23, signifying a degree of selectivity for the delta-opioid receptor. nih.gov

Kappa-Opioid Receptor (KOP) Binding Affinities

While detailed binding affinity data for the kappa-opioid receptor (KOP) for this specific hexamethylene-linked dimer is not as extensively reported, related research on Dmt-Tic containing ligands provides context. Generally, the Dmt-Tic pharmacophore itself is primarily known for its potent interactions with mu and delta receptors. researchgate.net

Table 1: Opioid Receptor Binding Affinities (K_i, nM) of a Dimeric Dmt-Tic Analog

| Receptor | K_i (nM) |

|---|---|

| Mu (MOP) | 1.37 nih.gov |

| Delta (DOP) | 0.06 nih.gov |

In Vitro Functional Bioactivity Characterization

Beyond simple binding, the functional effects of the compound—whether it activates (agonism) or blocks (antagonism) the receptor—are crucial. These properties are often assessed using isolated tissue preparations like the guinea pig ileum (GPI) and mouse vas deferens (MVD), which are rich in mu and delta opioid receptors, respectively.

Agonism and Antagonism at Mu-Opioid Receptors (e.g., Guinea Pig Ileum (GPI) Bioassay)

In the guinea pig ileum (GPI) bioassay, which is a classic model for assessing mu-opioid receptor activity, the dimeric Dmt-Tic compound with an unmodified N-terminus displayed weak mu-opioid antagonist activity. nih.gov Specifically, a pA2 value of 6.99 was determined. nih.gov The pA2 value is a measure of antagonist potency. Furthermore, the compound showed virtually no agonist activity, with an IC50 value greater than 10,000 nM. nih.gov This indicates that it does not stimulate the mu-opioid receptor but can block the effects of mu-opioid agonists.

Agonism and Antagonism at Delta-Opioid Receptors (e.g., Mouse Vas Deferens (MVD) Bioassay)

In the mouse vas deferens (MVD) bioassay, a standard for evaluating delta-opioid receptor function, the dimeric compound demonstrated extraordinarily high delta-opioid antagonist activity. nih.gov The reported pA2 value was 11.28 , signifying very potent antagonism at the delta receptor. nih.gov Similar to its profile at the mu receptor, it was found to be essentially devoid of agonist activity in this assay, with an IC50 value of approximately 3,000 nM. nih.gov This profile highlights the compound as a powerful and selective antagonist of the delta-opioid receptor in functional terms.

Table 2: In Vitro Functional Bioactivity of a Dimeric Dmt-Tic Analog

| Bioassay | Receptor Target | Activity | Potency (pA2) | Agonist Effect (IC50, nM) |

|---|---|---|---|---|

| Guinea Pig Ileum (GPI) | Mu (MOP) | Antagonist | 6.99 nih.gov | >10,000 nih.gov |

Assessment of Intrinsic Activity (IC50, pEC50) and Antagonist Potency (pA2, Ke)

The bivalent compound H-Dmt-Tic-NH-(CH2)6-NH-Tic-H and its close analogues have been evaluated to determine their functional activity at opioid receptors. These studies reveal a profile dominated by potent antagonism, particularly at the delta-opioid receptor (DOP).

Heterodimeric compounds with the H-Dmt-Tic-NH-hexyl-NH-R structure demonstrate extraordinary potent delta antagonism, with pA2 values ranging from 10.2 to 10.4. researchgate.net In contrast, their agonist activity at the mu-opioid receptor (MOP) is negligible, with very high IC50 values (1.6-5.8 μM), indicating a lack of significant mu agonism. researchgate.net

A closely related N,N-dimethylated analogue, which shares the key hexamethylene linker, also exhibits a potent antagonist profile at both MOP and DOP receptors. oup.com For this analogue, the antagonist potency (pA2) was determined to be 8.3 at MOP and a remarkably high 11.3 at DOP. oup.com The pA2 value is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to elicit the same response, with higher values indicating greater potency.

| Compound Analogue | Receptor | Parameter | Value | Source(s) |

| H-Dmt-Tic-NH-hexyl-NH-R | DOP | pA2 | 10.2 - 10.4 | researchgate.net |

| H-Dmt-Tic-NH-hexyl-NH-R | MOP | IC50 (Agonism) | 1.6 - 5.8 µM | researchgate.net |

| N,N-dimethyl-Dmt-Tic dimer | MOP | pA2 | 8.3 | oup.com |

| N,N-dimethyl-Dmt-Tic dimer | DOP | pA2 | 11.3 | oup.com |

Receptor Selectivity Analysis of this compound

Receptor binding assays are crucial for determining a ligand's affinity (Ki) for different receptor subtypes. The ratio of these affinities (e.g., Kiμ/Kiδ) provides a quantitative measure of its selectivity. For this compound and its analogues, binding studies show high affinity for both mu (MOP) and delta (DOP) opioid receptors.

Dimeric Dmt-Tic analogues connected by diaminoalkane spacers exhibit high affinity for both δ-opioid receptors (Kiδ = 0.06-1.53 nM) and μ-opioid receptors (Kiμ = 1.37-5.72 nM). researchgate.net This results in moderate δ-receptor selectivity, with Kiμ/Kiδ ratios ranging from 3 to 46. researchgate.net A similar profile is seen in heterodimeric compounds of the structure H-Dmt-Tic-NH-hexyl-NH-R, which show high affinity to both delta (Kiδ = 0.13-0.89 nM) and mu (Kiμ = 0.38-2.81 nM) receptors. researchgate.net

A specific N,N-dimethylated bivalent analogue connected by a hexyl linker demonstrated a Ki of 2.21 nM for MOP and 0.06 nM for DOP. oup.com This yields a Kiμ/Kiδ selectivity ratio of approximately 37, indicating a preference for the delta-opioid receptor. oup.com

| Compound Analogue | Ki MOP (μ) (nM) | Ki DOP (δ) (nM) | Selectivity Ratio (Kiμ/Kiδ) | Source(s) |

| Dimeric Dmt-Tic Analogues | 1.37 - 5.72 | 0.06 - 1.53 | 3 - 46 | researchgate.net |

| H-Dmt-Tic-NH-hexyl-NH-R | 0.38 - 2.81 | 0.13 - 0.89 | ~0.4 - 21.6 | researchgate.net |

| N,N-dimethyl-Dmt-Tic dimer | 2.21 | 0.06 | ~37 | oup.com |

The compound this compound exemplifies a strategy of balanced dual receptor modulation, specifically designed to interact with both MOP and DOP receptors simultaneously. oup.com This approach is an emerging field in drug design aimed at producing analgesics with improved side-effect profiles, such as reduced tolerance. oup.comresearchgate.net The pharmacological profile of a closely related analogue is explicitly defined as MOPN–DOPN, signifying that it acts as an antagonist at both the mu and delta receptors. oup.com

The design of such bivalent ligands, which contain two pharmacophores connected by a spacer, is a medicinal chemistry challenge. oup.com An important consideration in their design is that their potency for the two target receptors should be roughly similar to achieve the desired balanced modulation. oup.com The data for this compound analogues, which show high affinity and potent antagonism at both MOP and DOP, align with this principle of a non-selective, dual-acting compound. researchgate.netoup.com

Elucidating Mechanisms of Opioid Receptor Modulation

The primary mechanism of action for this compound is dual antagonism at mu (MOP) and delta (DOP) opioid receptors. This is supported by functional assays on its analogues, which show potent antagonist activity at both receptor subtypes. researchgate.netoup.com The Dmt-Tic pharmacophore itself is a well-established and potent δ-opioid receptor antagonist. nih.govunica.it By creating a dimeric structure where two of these pharmacophores are linked, the resulting molecule is capable of interacting with and blocking both MOP and DOP receptors.

The characterization of a related bivalent ligand with the hexamethylene spacer confirms a MOP antagonist and DOP antagonist (MOPN–DOPN) profile. oup.com Furthermore, studies on similar heterodimers highlight an extraordinary delta antagonism with a notable lack of mu agonist activity. researchgate.net This dual antagonist profile is a deliberate design feature, moving away from highly selective ligands to achieve a potentially more beneficial therapeutic effect through the simultaneous blockade of multiple opioid receptor pathways. oup.com

The structure of this compound, featuring two distinct Dmt-Tic pharmacophores connected by a flexible hexamethylene spacer, strongly suggests a mechanism involving the simultaneous binding to two separate receptor proteins. oup.com This can lead to receptor cross-linking, where the bivalent ligand bridges two receptors, which may be of the same type (homodimers) or different types (heterodimers). nih.gov

Opioid receptors are known to exist as monomers, but also as dimers or even higher-order oligomers. Bivalent ligands are designed to potentially interact with these receptor complexes. oup.com The length and nature of the spacer are critical, as they determine the distance and orientation between the two pharmacophores, influencing their ability to bind to two receptor sites concurrently. researchgate.netsemanticscholar.org The diaminoalkane linker in this compound provides the necessary length and flexibility to span the distance between two vicinal receptors, stabilizing a dimeric receptor complex and modulating its function through dual antagonism. nih.gov

Assessment of Functional Selectivity or Biased Signaling for this compound and Analogs

The concept of functional selectivity, or biased agonism, has revolutionized the understanding of G-protein coupled receptor (GPCR) signaling, including that of opioid receptors. It posits that a ligand can preferentially activate one of several downstream signaling pathways coupled to a single receptor, leading to a distinct physiological outcome. For opioid receptors, the canonical G-protein signaling pathway is generally associated with the desired analgesic effects, while the β-arrestin pathway has been linked to adverse effects such as respiratory depression and the development of tolerance. nih.gov

While direct experimental data on the functional selectivity or biased signaling profile of this compound is not extensively available in the public domain, an assessment can be inferred from its structural components and the behavior of closely related analogs. The compound is a homodimer of a pharmacophore derived from H-Dmt-Tic, which is a potent and highly selective δ-opioid receptor (DOR) antagonist. mdpi.com The nature of the pharmacophore itself, the linker, and the dimeric structure are all critical determinants of its interaction with the receptor and subsequent signaling.

The Dmt-Tic pharmacophore is the shortest peptide sequence derived from TIPP (H-Tyr-Tic-Phe-Phe-OH) that possesses highly selective and potent DOR antagonist activity. oup.com Modifications to this core structure have been shown to dramatically alter the pharmacological profile, leading to ligands with mixed properties, a hallmark of functional selectivity. For instance, the distance between the Dmt-Tic pharmacophore and a third aromatic residue can convert a potent DOR-antagonist into a non-selective ligand with a µ-opioid receptor (MOR) agonist/DOR antagonist profile. mdpi.com

Studies on various analogs of the Dmt-Tic pharmacophore have demonstrated a spectrum of functional activities. For example, C-terminal modifications of the Dmt-Tic amide have led to compounds with potent δ-agonism, dual δ-agonism/antagonism, or mixed δ-antagonism/µ-agonism. acs.org This highlights the principle that even subtle structural changes can shift the functional response of the ligand.

The assessment of biased signaling typically involves comparing the potency (EC50) and efficacy (Emax) of a ligand in different functional assays, such as those measuring G-protein activation (e.g., [35S]GTPγS binding) versus β-arrestin recruitment. A ligand that shows a significantly different relative efficacy in one pathway over the other is considered biased.

For bivalent ligands like this compound, the functional selectivity can be even more complex. These ligands have the potential to bridge two receptor monomers, which could be part of a homodimer or a heterodimer. nih.gov This interaction can stabilize specific receptor conformations that favor certain signaling pathways.

The following tables present functional data for key Dmt-Tic analogs, which provide a framework for understanding the potential functional selectivity profile of this compound.

Table 1: Functional Activity of Selected Dmt-Tic Analogs

| Compound | Spacer and C-terminal Group | µ-Opioid Receptor Activity (GPI Assay) | δ-Opioid Receptor Activity (MVD Assay) | Pharmacological Profile |

| H-Dmt-Tic-NH-CH2-Bid | -CH2-Bid | pEC50 = 7.57 (Agonist) | pEC50 = 9.90 (Agonist) | Potent δ-Agonist with µ-Agonism |

| H-Dmt-Tic-Gly-NH-CH2-Bid | -Gly-NH-CH2-Bid | Low µ-Agonism | pA2 = 9.0 (Antagonist) | Potent δ-Antagonist |

| H-Dmt-Tic-Gly-NH-Ph | -Gly-NH-Ph | pEC50 = 8.59 (Agonist) | pEC50 = 8.52 (Agonist) | Dual High µ/δ-Agonist |

| H-Dmt-Tic-Gly-NH-CH2-Ph | -Gly-NH-CH2-Ph | pEC50 = 8.57 (Agonist) | pA2 = 9.25 (Antagonist) | Potent µ-Agonist / δ-Antagonist |

Data compiled from published research. acs.org GPI = Guinea Pig Ileum; MVD = Mouse Vas Deferens. pEC50 is the negative logarithm of the molar concentration producing 50% of the maximal response. pA2 is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.

Given that this compound is a homodimer of a potent DOR antagonist pharmacophore, it is anticipated to exhibit strong DOR antagonist properties. The hexamethylene linker provides significant flexibility, allowing the two Dmt-Tic heads to potentially interact with two separate DORs or two binding sites within a DOR homodimer. The functional consequence of such an interaction would need to be determined through specific biased signaling assays. Based on the behavior of its analogs, it is plausible that this compound could exhibit a degree of functional selectivity, potentially acting as a pure antagonist at the G-protein pathway while having different or no effect on the β-arrestin pathway. However, without direct experimental evidence, this remains a hypothesis based on the established principles of opioid pharmacology and the structure-activity relationships of the Dmt-Tic family of ligands.

Table of Compound Names

| Abbreviation / Code | Full Chemical Name |

| This compound | 2-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoylamino]-N-[6-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide (A representative structure based on the fragments) |

| Dmt | 2',6'-dimethyl-L-tyrosine |

| Tic | 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |

| TIPP | H-Tyr-Tic-Phe-Phe-OH |

| H-Dmt-Tic-NH-CH2-Bid | H-Dmt-Tic-NH-CH2-1H-benzimidazol-2-yl |

| H-Dmt-Tic-Gly-NH-CH2-Bid | H-Dmt-Tic-Gly-NH-CH2-1H-benzimidazol-2-yl |

| H-Dmt-Tic-Gly-NH-Ph | H-Dmt-Tic-Gly-NH-Phenyl |

| H-Dmt-Tic-Gly-NH-CH2-Ph | H-Dmt-Tic-Gly-NH-Benzyl |

| [35S]GTPγS | Guanosine 5'-[γ-35S]thiotriphosphate |

Structure Activity Relationship Sar Studies on Dmt Tic Bivalent Ligands

Influence of the Dmt Moiety’s Structural Modifications on Opioid Receptor Interactions

The 2',6'-dimethyl-L-tyrosine (Dmt) residue is a cornerstone of the Dmt-Tic pharmacophore, playing a pivotal role in ligand recognition and high-affinity binding, particularly at the delta (δ) and mu (μ) opioid receptors. researchgate.netoup.com Structural modifications to this moiety have profound effects on the ligand's pharmacological profile.

One of the most significant modifications is N-terminal methylation. The addition of methyl groups to the α-amino function of Dmt can dramatically alter receptor selectivity and functional activity. For instance, N-methylation and particularly N,N-dimethylation of Dmt-Tic analogues have been shown to enhance δ-opioid receptor antagonism. acs.orgnih.gov While the parent compound H-Dmt-Tic-OH is a potent δ-antagonist, the N,N-dimethylated version, N,N-Me2-Dmt-Tic-OH, exhibits a considerable increase in δ-antagonism (pA2 = 9.4) compared to the non-methylated (pA2 = 8.2) and single N-Me versions (pA2 = 8.5). acs.orgnih.gov In the context of bivalent ligands, N,N'-dimethylation of the Dmt residues in dimeric constructs has been observed to markedly enhance μ-opioid antagonism without negatively affecting the already high δ-opioid antagonist activity. nih.gov This suggests that N,N-dimethylation negatively impacts μ-opioid-associated agonism, effectively converting ligands into μ-antagonists. nih.gov

The chirality of the Dmt residue at the alpha-carbon (Cα) is also critical. A change from the natural L-configuration to the D-configuration typically curtails the parameters of δ-receptor interaction, leading to a significant loss of affinity and potency. acs.orgnih.gov Furthermore, the α-amino group itself is essential; its replacement by a methyl group results in an inactive compound. nih.gov The two methyl groups on the tyrosine ring of Dmt are believed to provide better shape complementarity within the hydrophobic cavity of the receptor, contributing to higher binding affinity compared to the non-methylated Tyr residue. researchgate.netnih.gov Molecular modeling studies suggest these methyl groups can form additional lipophilic contacts with residues such as Tyr148 and Tyr326 in the μ-opioid receptor, which may lower the entropic penalty upon binding and contribute to the high potency of Dmt-containing ligands. nih.gov

Table 1: Effect of N-Terminal Methylation on Dmt-Tic Analogues' δ-Opioid Receptor Activity

| Compound | δ Binding Affinity (Kiδ, nM) | δ Antagonism (pA2) | μ/δ Selectivity (Kiμ/Kiδ) |

|---|---|---|---|

| H-Dmt-Tic-OH | 0.022 | 8.2 | 150,000 |

| N-Me-Dmt-Tic-OH | 0.2 | 8.5 | N/A (μ activity not detectable) |

| N,N-Me2-Dmt-Tic-OH | 0.12 | 9.4 | 20,000 |

Contribution of the Tic Moiety and its Conformation to Ligand Potency and Selectivity

The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue is a conformationally constrained analogue of phenylalanine. Its introduction into opioid peptides is a key factor in producing receptor antagonism. nih.gov The rigid structure of Tic limits the conformational freedom of the ligand, which is believed to be responsible for the antagonist properties displayed by Dmt-Tic containing structures. nih.gov The main structural difference between Tic and more flexible residues lies in the allowed low-energy conformations for the amino acid's side chain orientation (χ1 space). nih.gov

The chirality of the Tic residue is a critical determinant of the ligand's activity profile. Ligands incorporating L-Tic, as in the parent H-Dmt-Tic-OH, typically exhibit high affinity and selectivity for the δ-opioid receptor. nih.gov Conversely, changing the configuration from L-Tic to D-Tic often abolishes high δ-opioid affinity while simultaneously increasing μ-opioid affinity, leading to ligands with reduced δ-selectivity or even a shift towards μ-selectivity. nih.gov The chirality of Tic can profoundly influence whether a ligand acts as an antagonist or an agonist. For example, Dmt-L-Tic-Phe analogues are generally δ-receptor selective antagonists, whereas Dmt-L-Tic-D-Phe analogues can become δ-receptor selective agonists. nih.gov This highlights the crucial role of the Tic residue's conformation in dictating the functional outcome of receptor binding. nih.gov

Furthermore, substitutions on the aromatic ring of the Tic moiety have been explored. Incorporating large hydrophobic groups at position 7 of the Tic ring did not significantly alter the δ-opioid receptor binding affinities, whereas substitution at position 6 led to a substantial decrease. researchgate.net These findings underscore the importance of the specific topology of the Tic residue for optimal interaction with the δ-opioid receptor. researchgate.netafm.fe.it

Critical Role of the Diaminoalkane Spacer Length on Bivalent Ligand Affinity and Functional Activity

Studies on a series of dimeric Dmt-Tic analogues, covalently linked through diaminoalkane chains of varying lengths [-(CH2)n-], have demonstrated the importance of the spacer. A study of such compounds where 'n' was varied showed that all the dimeric compounds exhibited high affinity for both δ- and μ-opioid receptors. nih.gov Specifically, bivalent ligands with different linkers, including diaminoalkane chains, consistently showed extraordinarily high δ-opioid-mediated antagonism (pA2 values ranging from 10.42 to 11.28). nih.gov

The length of the spacer can influence whether a ligand acts as an agonist or an antagonist. In related Dmt-Tic analogues, converting a potent δ-antagonist into a potent δ-agonist was achieved by introducing a spacer and a third aromatic group C-terminally. acs.org The distance between the Dmt-Tic pharmacophore and this third group was found to be a critical factor. afm.fe.itacs.org For example, H-Dmt-Tic-Gly-NH-Ph, with a specific spacer length, showed potent δ- and μ-agonism, while extending the spacer by a single methylene (B1212753) group in H-Dmt-Tic-Gly-NH-CH2-Ph resulted in a ligand with potent δ-antagonism and high μ-agonism. acs.org While the specific compound H-Dmt-Tic-NH-(CH2)6-NH-Tic-H is a homodimer designed for antagonism, these findings illustrate the principle that spacer length is a key variable in tuning functional activity. The hexamethylene (-(CH2)6-) spacer in the subject compound provides significant length and flexibility, which can be crucial for spanning the distance between two receptor protomers in a dimer.

Table 2: Receptor Binding Affinities of Dimeric Dmt-Tic Analogues with Different Linkers

| Compound Type | δ-Opioid Receptor Affinity (Kiδ, nM) | μ-Opioid Receptor Affinity (Kiμ, nM) | δ-Selectivity (Kiμ/Kiδ) |

|---|---|---|---|

| Dimeric Dmt-Tic Analogues | 0.06 - 1.53 | 1.37 - 5.72 | 3 - 46 |

Data represents a range for a series of dimeric analogues with various diaminoalkane and pyrazinone linkers. nih.gov

Conformational Analysis and its Impact on Ligand-Receptor Recognition and Activation

The three-dimensional conformation of Dmt-Tic ligands is fundamental to their interaction with and activation of opioid receptors. Molecular docking and conformational analysis studies have provided insights into the structural determinants of their activity. mdpi.com

Docking studies of Dmt-Tic-based ligands into models of the δ-opioid receptor have shown that they occupy the same binding pocket as other known peptide agonists and antagonists. mdpi.com However, distinct binding modes are observed for compounds bound to the inactive versus the active state of the receptor. mdpi.com For instance, in the inactive state, the Tic side chain may engage in hydrophobic contact with residues like Tyr109 and Leu125, while in the active state, it may project towards a different region near Ile277, His278, and Val281. mdpi.com

A crucial interaction for many opioid ligands is the salt bridge formed between the protonated N-terminal amine of the ligand and a conserved aspartic acid residue (Asp3.32) in the receptor. mdpi.com The specific positioning of this basic nitrogen within the binding pocket is thought to be a key factor in distinguishing between agonists and antagonists at the δ-receptor. mdpi.com A crystallographic study of the human δ-opioid receptor bound to the Dmt-Tic-containing tetrapeptide DIPP-NH2 revealed a cis-peptide bond between the Dmt and Tic residues. nih.gov This specific conformation, along with the interactions of the Dmt residue within a hydrophobic cavity, is critical for its pharmacological profile. nih.gov The conformation of the Tic residue, in particular, is considered responsible for the antagonist activity of many of these compounds. nih.gov The conformational restriction imposed by the Tic moiety, combined with the orientation dictated by the spacer in bivalent ligands, determines how the two pharmacophores are presented to the receptor(s), thereby governing affinity and functional outcome.

Comparative SAR with Related Monovalent Dmt-Tic Analogues and Other Bivalent Constructs

The pharmacological profile of bivalent ligands like this compound is best understood by comparing it to its monovalent precursors and other related constructs. The prototypical monovalent Dmt-Tic analogue, H-Dmt-Tic-OH, is a highly potent and selective δ-opioid receptor antagonist (Kiδ = 0.022 nM; Kiμ/Kiδ = 150,000). acs.orgnih.gov Its amidated counterpart, H-Dmt-Tic-NH2, also functions as a δ-antagonist but with reduced selectivity. nih.gov

When two Dmt-Tic pharmacophores are dimerized via a spacer, the resulting bivalent ligand often displays altered properties. A series of dimeric Dmt-Tic analogues linked by diaminoalkane spacers showed high affinity for both δ- and μ-opioid receptors, resulting in only moderate δ-receptor selectivity (Kiμ/Kiδ ratios between 3 and 46). nih.gov This is a significant shift from the high δ-selectivity of the monovalent H-Dmt-Tic-OH. Functionally, these bivalent ligands were extremely potent δ-antagonists, with pA2 values significantly higher than their monovalent counterparts. nih.gov While the unmodified N-termini on these dimers resulted in weak μ-antagonism, N,N'-dimethylation of both Dmt residues converted them into potent μ-antagonists as well, creating the first examples of single ligands with highly potent dual δ- and μ-opioid antagonist activities. nih.gov

Comparing Dmt-Tic bivalent ligands to other constructs reveals the versatility of this pharmacophore. For example, linking the Dmt-Tic δ-antagonist pharmacophore to a μ-agonist pharmacophore, such as endomorphin-2 or a morphinan, can create a new "designed multiple ligand" with a mixed μ-agonist/δ-antagonist profile. nih.govnih.govnih.gov In one such construct, a bivalent ligand composed of Tyr-Pro-Phe-Phe-NH- (from endomorphin-2) and Dmt-Tic, connected by an ethylenediamine (B42938) spacer, retained the inherent receptor preference and activity of both parent moieties. mdpi.comnih.gov This demonstrates that the Dmt-Tic unit can be used as a modular building block to design ligands with specific, combined pharmacological profiles. The loss of selectivity but gain in potency often seen upon dimerization suggests that the bivalent ligand interacts differently with the receptors, possibly by engaging a receptor dimer, which is a key hypothesis these molecules were designed to test.

Table of Compounds Mentioned

| Abbreviated Name | Full Chemical Name |

| This compound | (2S)-N-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N'-[6-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]hexyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |

| H-Dmt-Tic-OH | 2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |

| N-Me-Dmt-Tic-OH | N-methyl-2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |

| N,N-Me2-Dmt-Tic-OH | N,N-dimethyl-2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |

| H-Dmt-Tic-NH2 | (S)-2-((S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanamido)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |

| DIPP-NH2 | H-Dmt-Tic-Phe-Phe-NH2 |

| Endomorphin-2 | H-Tyr-Pro-Phe-Phe-NH2 |

| H-Dmt-Tic-Gly-NH-Ph | H-2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-glycyl-anilide |

| H-Dmt-Tic-Gly-NH-CH2-Ph | H-2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-glycyl-benzylamide |

| Tyr-Pro-Phe-Phe-NH-CH2-CH2-NH-Tic-Dmt | Bivalent ligand of Endomorphin-2 and Dmt-Tic |

Advanced Preclinical Research Directions and Methodological Approaches

Application in Advanced Opioid Receptor Pharmacology Models

The unique structure of H-Dmt-Tic-NH-(CH2)6-NH-Tic-H makes it an invaluable tool for dissecting the complex pharmacology of opioid receptors.

In Vitro Receptor Desensitization and Internalization Studies

Receptor desensitization and internalization are crucial mechanisms that regulate the duration and intensity of opioid receptor signaling. Agonist-induced desensitization involves the uncoupling of the receptor from its G-protein, often followed by internalization, where the receptor is removed from the cell surface.

Studies on related Dmt-Tic pharmacophore-containing ligands have shown that the structural features of a ligand can significantly influence these processes. For instance, the delta-opioid agonist UFP-512, which also contains the Dmt-Tic pharmacophore, demonstrates weak desensitization of the cAMP pathway but significant receptor internalization and recycling. acs.org This profile is associated with a lack of tolerance development in vivo. acs.org In contrast, other agonists like SNC80 induce robust receptor internalization and G-protein uncoupling, leading to acute behavioral desensitization. nih.gov

The bivalent nature of this compound suggests it could have unique effects on receptor trafficking. By potentially cross-linking receptors, it may induce different patterns of receptor clustering, desensitization, and internalization compared to monovalent ligands. Investigating these effects using techniques like confocal microscopy and bioluminescence resonance energy transfer (BRET) in cell lines expressing fluorescently tagged opioid receptors can provide insights into the molecular mechanisms governing receptor regulation.

Investigations into Opioid Receptor Signaling Pathways (e.g., G-protein coupling, beta-arrestin recruitment)

Opioid receptors signal through various intracellular pathways, primarily via G-protein activation, which leads to the inhibition of adenylyl cyclase and modulation of ion channels. Another critical pathway involves the recruitment of β-arrestin proteins, which not only mediate receptor desensitization and internalization but can also initiate their own signaling cascades.

The concept of "biased agonism," where a ligand preferentially activates one pathway over another, is a key area of modern pharmacology. The Dmt-Tic pharmacophore has been instrumental in developing biased ligands. For example, the delta-opioid agonist Met-Enk-RF is known to be a β-arrestin-biased agonist. acs.org Conversely, studies with related compounds have shown that it is possible to design ligands that are biased towards G-protein signaling with minimal β-arrestin recruitment. nih.gov

The bivalent structure of this compound could influence its signaling bias. BRET-based assays are a powerful tool to quantify both G-protein activation and β-arrestin recruitment in real-time in live cells. acs.orgfrontiersin.org By comparing the signaling profile of this bivalent ligand to its monovalent counterparts, researchers can elucidate how receptor dimerization impacts downstream signaling cascades.

| Assay Type | Purpose | Key Findings with Related Compounds |

| cAMP Accumulation Assays | Measures G-protein activation through the inhibition of adenylyl cyclase. | UFP-512 shows efficient cyclase inhibition. nih.gov |

| β-Arrestin Recruitment Assays (e.g., BRET) | Quantifies the recruitment of β-arrestin to the receptor. | Met-Enk-RF is a β-arrestin-biased agonist. acs.org |

| [³⁵S]GTPγS Binding Assays | Directly measures G-protein activation by the receptor. | Dmt-Tic containing peptides have been evaluated using this assay. researchgate.net |

Mechanistic Studies in Preclinical Animal Models (e.g., receptor occupancy, blood-brain barrier penetration studies)

Translating in vitro findings to a whole-animal context is crucial. Mechanistic studies in preclinical animal models help to understand the in vivo pharmacology of a compound.

Receptor Occupancy: Determining the extent to which a ligand binds to its target receptors in the brain is essential for interpreting behavioral effects. This can be achieved using techniques like ex vivo autoradiography with a radiolabeled version of the compound or a competing radioligand.

Blood-Brain Barrier (BBB) Penetration: The ability of a compound to cross the BBB is a critical determinant of its central activity. While some Dmt-Tic derivatives are designed to have minimal BBB penetration for peripheral effects, others are intended for central targets. acs.org The physicochemical properties of this compound, such as its size and lipophilicity, will influence its ability to enter the central nervous system. In vitro permeability assays and in vivo pharmacokinetic studies can quantify BBB penetration. researchgate.net

For example, a related compound, ARD-353, showed minimal penetration of the blood-brain barrier, which was inferred from the absence of seizure-like convulsions in mice after intravenous or oral administration. acs.org In contrast, other Dmt-Tic derivatives have been developed as potent central nervous system agents.

Development and Application as Molecular Probes

The high affinity and selectivity of the Dmt-Tic pharmacophore make it an excellent scaffold for developing molecular probes to study opioid receptors.

Utilization in Radioligand Binding Assays for Receptor Distribution and Quantification

Radiolabeled versions of high-affinity ligands are indispensable tools for mapping the distribution and density of receptors in different tissues and brain regions. A tritiated or radio-iodinated analog of this compound could be synthesized for use in radioligand binding assays on tissue homogenates or for autoradiography on tissue slices.

For instance, an 18F-labeled δ-opioid receptor antagonist derived from the Dmt-Tic pharmacophore has been successfully used for in vitro autoradiography, showing high uptake in brain regions known for high opioid receptor expression, such as the caudate putamen and cortex. acs.org This uptake was specifically blocked by a selective δ-opioid antagonist, confirming the target specificity. acs.org Such studies with a radiolabeled version of this compound could reveal unique binding patterns resulting from its bivalent nature.

Potential for Fluorescent Labeling in Receptor Imaging Studies for Research Purposes

Attaching a fluorescent dye to a high-affinity ligand creates a powerful tool for visualizing receptors in living cells. These fluorescent probes can be used in techniques like fluorescence microscopy and flow cytometry to study receptor trafficking, dimerization, and localization in real-time.

The Dmt-Tic pharmacophore has been successfully incorporated into fluorescent probes. nih.gov For example, a derivative of Dmt-Tic was conjugated to the near-infrared fluorescent dye Cy5. acs.org This probe, Dmt-Tic-Cy5, demonstrated sustained cell-surface binding and gradual internalization in cells expressing the δ-opioid receptor. acs.org Similarly, other fluorophores like fluorescein (B123965) and 6-N,N-dimethylamino-2,3-naphthalimide (6DMN) have been attached to Dmt-Tic derivatives to create probes for studying receptor distribution and internalization. researchgate.netscispace.com

A fluorescently labeled version of this compound would be particularly valuable for studying the dynamics of receptor dimerization and its role in signaling and regulation.

| Probe Type | Application | Example Fluorophore | Reference |

| Radiolabeled Ligand | Receptor distribution and quantification (Autoradiography, Binding Assays) | ¹⁸F | acs.org |

| Fluorescent Ligand | Live-cell imaging of receptor trafficking and localization (Confocal Microscopy) | Cy5, Fluorescein, 6DMN | acs.orgresearchgate.netscispace.com |

Theoretical and Computational Approaches in Ligand Design

The rational design of novel opioid ligands, such as the bivalent compound this compound, increasingly relies on sophisticated theoretical and computational methods. These in silico approaches provide profound insights into the molecular interactions governing ligand binding and activity, thereby guiding the synthesis of more potent and selective drug candidates. By simulating the complex interplay between a ligand and its receptor at an atomic level, researchers can predict binding affinities, understand structure-activity relationships, and refine molecular architectures for desired pharmacological profiles.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for elucidating the binding modes of ligands within their receptor targets. mdpi.comoup.com For a bivalent ligand like this compound, these techniques are instrumental in understanding how the two pharmacophores, H-Dmt-Tic, simultaneously engage with two opioid receptors, or two binding sites within a single receptor.

Molecular docking predicts the preferred orientation of the ligand when bound to a receptor to form a stable complex. mdpi.com In the case of this compound, docking studies would be performed using a model of an opioid receptor dimer, such as a μ-δ heterodimer. The goal would be to determine if the hexamethylene linker, -(CH2)6-, is of optimal length and flexibility to allow both H-Dmt-Tic pharmacophores to occupy their respective binding pockets simultaneously. The Dmt-Tic pharmacophore itself is a well-studied opioid motif, and its interaction with opioid receptors is a key area of investigation. researchgate.netacs.orgscience.gov

Following docking, molecular dynamics simulations can provide a more dynamic and realistic picture of the ligand-receptor complex over time. mdpi.comoup.com These simulations, which can span from nanoseconds to microseconds, reveal the stability of the docked pose, the conformational changes in both the ligand and the receptor upon binding, and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.comnih.gov For this compound, MD simulations can help to validate the bridging of the two receptors by the ligand and to understand the allosteric modulation that one pharmacophore may exert on the other's binding. pnas.org The stability of the protein-ligand complex during the simulation, as measured by the root-mean-square deviation (RMSD), can indicate a stable binding mode. mdpi.com

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Binding Affinity (Docking Score) | A predicted measure of the strength of the interaction between the ligand and the receptor. | Predicts the potency of the bivalent ligand in binding to opioid receptor dimers. |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed protein or ligand structures over time. | Indicates the stability of the this compound-receptor complex during MD simulations. mdpi.com |

| Interaction Energy | The calculated energy of non-bonded interactions (van der Waals, electrostatic) between the ligand and the receptor. | Identifies the key residues in the opioid receptor binding pocket that interact with the Dmt and Tic moieties. |

| Hydrogen Bond Analysis | Identifies the formation and duration of hydrogen bonds between the ligand and the receptor. | Highlights critical interactions for the stability and specificity of this compound binding. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Opioid Ligands

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov In the context of opioid ligands, QSAR models are developed to predict the analgesic potency, receptor subtype selectivity, or other pharmacological properties based on the physicochemical properties or structural features of the molecules. nih.gov

For a series of bivalent ligands including this compound, a QSAR study would involve synthesizing a library of analogues with variations in the linker length and the pharmacophore structure. The biological activity of these compounds would be determined experimentally, and then correlated with various molecular descriptors. These descriptors can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). nih.gov

The resulting QSAR model can be used to predict the activity of unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. For this compound, a QSAR model could help to confirm that the hexamethylene linker is optimal for the desired activity profile, or suggest modifications that could enhance its properties. Several machine learning approaches, such as k-nearest neighbor (kNN), random forest (RF), and support vector machine (SVM), can be employed to build robust QSAR models. nih.gov

Future Perspectives in Opioid Peptidomimetic Research

The field of opioid peptidomimetic research is continuously evolving, with a focus on developing safer and more effective analgesics. The study of bivalent ligands like this compound is at the forefront of this research, offering the potential to target specific receptor populations and modulate their function in novel ways.

Elucidating the Precise Biophysical Mechanisms of Bivalent Ligand Action

A key future direction is to gain a more detailed understanding of the biophysical mechanisms through which bivalent ligands exert their effects. nih.gov While it is hypothesized that they bridge two receptor protomers, the precise nature of this interaction and its functional consequences are not fully understood. pnas.orgnih.gov Advanced biophysical techniques, such as fluorescence resonance energy transfer (FRET) and bioluminescence resonance energy transfer (BRET), can be used to study receptor dimerization in living cells and to confirm that ligands like this compound can indeed bind to and stabilize these receptor complexes.

Furthermore, understanding the conformational changes induced in the receptor dimer upon bivalent ligand binding is crucial. nih.gov Techniques like cryogenic electron microscopy (cryo-EM) could potentially provide high-resolution structures of bivalent ligand-receptor dimer complexes, offering unprecedented insights into the molecular basis of their activity.

Rational Design of Next-Generation Multi-Target Opioid Ligands for Pharmacological Tools and Probes

The rational design of next-generation multi-target opioid ligands is a promising strategy for developing improved therapeutics. mdpi.commdpi.commagtechjournal.com Bivalent ligands like this compound serve as important pharmacological tools and probes to investigate the functional roles of opioid receptor oligomers. nih.gov

Future research will focus on designing bivalent ligands with tailored pharmacological profiles. For instance, by combining a μ-opioid receptor agonist pharmacophore with a δ-opioid receptor antagonist pharmacophore, it may be possible to develop analgesics with reduced tolerance and dependence. pnas.org The length and composition of the spacer are critical determinants of the pharmacological activity of such bivalent ligands. pnas.orgnih.gov

Q & A

Basic Research Questions

Q. What is the structural significance of the hexamethylene linker [(CH₂)₆] in H-Dmt-Tic-NH-(CH₂)₆-NH-Tic-H, and how does it influence receptor binding?

- Methodological Answer : The hexamethylene linker provides spatial flexibility, enabling optimal interaction with opioid receptor subtypes. Computational modeling (e.g., molecular dynamics simulations) can predict conformational stability, while competitive binding assays using radiolabeled ligands (e.g., [³H]-DAMGO for μ-opioid receptors) quantify affinity changes when modifying the linker length . For example, replacing the hexamethylene group with shorter chains reduces binding potency, as seen in analogs like H-Dmt-Tic-NH-(CH₂)₅-NH-Tic-H (IC₅₀ = 244 nM vs. 1600 nM for the hexamethylene variant) .

Q. How does H-Dmt-Tic-NH-(CH₂)₆-NH-Tic-H compare to other μ-opioid receptor ligands in terms of selectivity and potency?

- Data-Driven Analysis :

| Compound | Target Receptor | IC₅₀/Ki (nM) | Source |

|---|---|---|---|

| H-Dmt-Tic-NH-(CH₂)₆-NH-Tic-H | μ-opioid | 1600 | |

| Leucine-enkephalin | μ-opioid | 380 | |

| 1,4-bis-(Dmt-Tic-amino)butane | μ-opioid | 5.72 |

- Interpretation : The compound exhibits lower potency than smaller peptidomimetics but may offer unique pharmacological profiles (e.g., partial agonism or biased signaling). Selectivity studies require cross-testing against δ- and κ-opioid receptors using GTPγS binding assays .

Q. What experimental strategies are recommended for synthesizing and characterizing H-Dmt-Tic-NH-(CH₂)₆-NH-Tic-H?

- Methodology :

- Synthesis : Use solid-phase peptide synthesis (SPPS) with Fmoc-protected Dmt (2,6-dimethyltyrosine) and Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid). The hexamethylene linker is incorporated via Boc-protected diamine intermediates .

- Characterization : Validate purity via HPLC (>95%) and confirm structure using ESI-MS and ¹H/¹³C NMR. Monitor stability under physiological conditions (e.g., PBS at 37°C for 24 hours) to assess degradation .

Advanced Research Questions

Q. How can researchers optimize the binding affinity of H-Dmt-Tic-NH-(CH₂)₆-NH-Tic-H while minimizing off-target effects?

- Strategic Approach :

Scaffold Modulation : Introduce constrained amino acids (e.g., β-methyl-Tic) to enhance conformational rigidity.

Linker Modifications : Test aliphatic vs. aromatic linkers (e.g., phenyl vs. hexamethylene) to balance flexibility and hydrophobic interactions.

Functional Assays : Use β-arrestin recruitment assays to identify biased ligands that favor G-protein coupling over arrestin pathways, potentially reducing side effects .

Q. What methodologies resolve discrepancies in reported IC₅₀ values for H-Dmt-Tic-NH-(CH₂)₆-NH-Tic-H across studies?

- Critical Analysis Framework :

- Experimental Variables : Compare assay conditions (e.g., membrane preparation methods, GTP concentration). For instance, IC₅₀ values vary with Mg²⁺ levels in binding buffers .

- Data Normalization : Normalize results to reference ligands (e.g., DAMGO) tested in parallel.

- Meta-Analysis : Aggregate data from ≥3 independent studies using standardized statistical models (e.g., mixed-effects regression) to account for inter-lab variability .

Q. How should in vivo efficacy studies of H-Dmt-Tic-NH-(CH₂)₆-NH-Tic-H be designed to address translational gaps?

- Guidelines :

- Animal Models : Use neuropathic pain models (e.g., chronic constriction injury in rodents) to evaluate antinociception. Include dose-response curves and compare to morphine for potency benchmarking.

- PK/PD Integration : Measure plasma/tissue concentrations via LC-MS/MS and correlate with behavioral outcomes. Assess blood-brain barrier penetration using in situ perfusion techniques .

Q. What computational tools predict the metabolic pathways of H-Dmt-Tic-NH-(CH₂)₆-NH-Tic-H, and how can this inform analog design?

- Workflow :

In Silico Prediction : Use software like ADMET Predictor™ or SwissADME to identify vulnerable sites (e.g., amide bonds or aromatic rings).

Metabolite Identification : Incubate the compound with liver microsomes and analyze via UPLC-QTOF-MS.

Design Strategy : Stabilize labile regions via cyclization or deuterium incorporation .

Data Contradiction & Reproducibility

Q. How should researchers address conflicting data on the compound’s efficacy in inflammatory vs. neuropathic pain models?

- Resolution Protocol :

- Model Standardization : Adopt NIH-recommended pain induction protocols (e.g., CFA for inflammation, SNI for neuropathy) .

- Mechanistic Studies : Perform receptor knockout experiments (e.g., μ-opioid receptor KO mice) to isolate target-specific effects .

Q. What steps ensure reproducibility in synthesizing H-Dmt-Tic-NH-(CH₂)₆-NH-Tic-H across labs?

- Best Practices :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.